1-(MORPHOLIN-4-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ETHAN-1-ONE
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Overview
Description
1-(MORPHOLIN-4-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ETHAN-1-ONE is a complex organic compound that features a morpholine ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(MORPHOLIN-4-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ETHAN-1-ONE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and carbon disulfide under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where morpholine acts as a nucleophile.
Coupling of the Two Rings: The final step involves coupling the morpholine-substituted thiadiazole with an appropriate ethanone derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(MORPHOLIN-4-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(MORPHOLIN-4-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-(MORPHOLIN-4-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
1-(MORPHOLIN-4-YL)ETHAN-1-ONE: A simpler compound with a single morpholine ring.
4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOLE: A compound with a thiadiazole ring substituted with a morpholine ring.
Uniqueness
1-(MORPHOLIN-4-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ETHAN-1-ONE is unique due to its combination of both morpholine and thiadiazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c17-10(15-1-5-18-6-2-15)9-20-12-11(13-21-14-12)16-3-7-19-8-4-16/h1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFHILJHAVYICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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